molecular formula C18H17N3O3 B14091069 N-benzyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-benzyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B14091069
M. Wt: 323.3 g/mol
InChI Key: TZKAOBQCNPVHIQ-UHFFFAOYSA-N
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Description

N-benzyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a benzyl group, an ethyl group, and a dioxo-tetrahydroquinazoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the quinazoline core. The benzyl group is introduced via a subsequent alkylation reaction using benzyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce hydroxyquinazolines .

Scientific Research Applications

N-benzyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it could interact with DNA or proteins, disrupting cellular processes and exhibiting cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3-ethylquinazoline-2,4-dione: Similar structure but lacks the carboxamide group.

    3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline: Similar core structure but without the benzyl group.

Uniqueness

N-benzyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyl and carboxamide groups contribute to its potential as a versatile intermediate in synthetic chemistry and its promising biological activities .

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-benzyl-3-ethyl-2,4-dioxo-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C18H17N3O3/c1-2-21-17(23)14-9-8-13(10-15(14)20-18(21)24)16(22)19-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,19,22)(H,20,24)

InChI Key

TZKAOBQCNPVHIQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)NC1=O

Origin of Product

United States

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